molecular formula C24H15FN2O3S B11540426 Phenyl {[3-cyano-4-(4-fluorophenyl)-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate

Phenyl {[3-cyano-4-(4-fluorophenyl)-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11540426
M. Wt: 430.5 g/mol
InChI Key: KIJKYTUEAWOYOQ-UHFFFAOYSA-N
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Description

PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyano group, a fluorophenyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic and aromatic compounds with comparable structures, such as:

Uniqueness

PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C24H15FN2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

phenyl 2-[3-cyano-4-(4-fluorophenyl)-6-(furan-2-yl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C24H15FN2O3S/c25-17-10-8-16(9-11-17)19-13-21(22-7-4-12-29-22)27-24(20(19)14-26)31-15-23(28)30-18-5-2-1-3-6-18/h1-13H,15H2

InChI Key

KIJKYTUEAWOYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CSC2=C(C(=CC(=N2)C3=CC=CO3)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

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